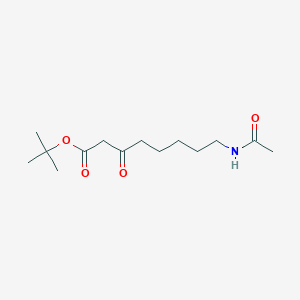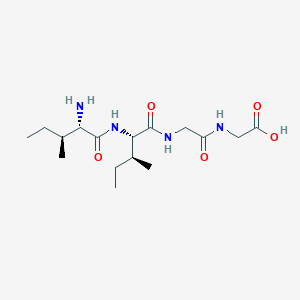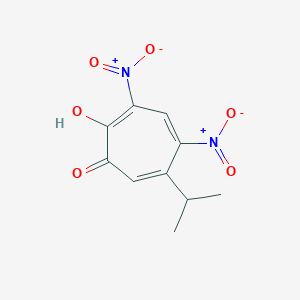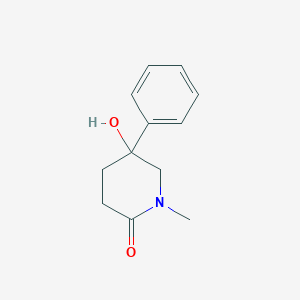
copper;zinc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper and zinc are two essential metals that form a variety of compounds and alloys. One of the most well-known combinations of these metals is brass, an alloy consisting primarily of copper and zinc. These compounds and alloys are known for their strength, corrosion resistance, and versatility in various applications, ranging from industrial uses to biological functions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Copper-zinc compounds can be synthesized through various methods. One common method involves the reaction of copper(II) sulfate with zinc metal. The reaction is as follows:
CuSO4+Zn→ZnSO4+Cu
In this reaction, zinc displaces copper from copper(II) sulfate, forming zinc sulfate and elemental copper .
Industrial Production Methods
Industrially, copper-zinc alloys such as brass are produced by melting copper and zinc together in specific proportions. The composition of the alloy can vary, typically containing between 5% and 40% zinc, with the remainder being copper . The molten mixture is then cast into desired shapes and allowed to cool and solidify.
Analyse Des Réactions Chimiques
Types of Reactions
Copper-zinc compounds undergo various chemical reactions, including:
Oxidation-Reduction Reactions: Zinc is a better reducing agent than copper.
Displacement Reactions: Zinc can displace copper from its compounds, as seen in the reaction with copper(II) sulfate.
Common Reagents and Conditions
Common reagents used in reactions involving copper and zinc include sulfuric acid, hydrochloric acid, and various oxidizing agents. The reactions typically occur under standard laboratory conditions, such as room temperature and atmospheric pressure.
Major Products Formed
The major products formed from reactions involving copper and zinc include zinc sulfate, copper metal, and various copper-zinc alloys such as brass .
Applications De Recherche Scientifique
Copper-zinc compounds have numerous scientific research applications:
Mécanisme D'action
The mechanism of action of copper-zinc compounds involves their interactions with biomolecules. For example, zinc and copper ions can bind to DNA and proteins, affecting their function and stability. These interactions are crucial for the development of metal-based drugs with potential anticancer properties . Copper and zinc also act as cofactors for various enzymes, influencing their activity and stability .
Comparaison Avec Des Composés Similaires
Copper-zinc compounds can be compared with other metal alloys and compounds:
Brass vs. Bronze: Brass (copper-zinc) is often compared to bronze (copper-tin).
Zinc vs. Copper: Zinc is more reactive than copper and can form compounds with a wider range of substances, including acids, bases, and salts.
Similar Compounds
Bronze: An alloy of copper and tin.
Nickel Silver: An alloy of copper, nickel, and zinc.
Cupronickel: An alloy of copper and nickel.
Copper-zinc compounds and alloys are unique due to their combination of strength, corrosion resistance, and versatility, making them valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
390746-80-2 |
|---|---|
Formule moléculaire |
CuZn5 |
Poids moléculaire |
390.4 g/mol |
Nom IUPAC |
copper;zinc |
InChI |
InChI=1S/Cu.5Zn |
Clé InChI |
MNHWZXLFRLJKTI-UHFFFAOYSA-N |
SMILES canonique |
[Cu].[Zn].[Zn].[Zn].[Zn].[Zn] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E,E)-N,N'-(Ethane-1,2-diyl)bis[1-(3-methylphenyl)methanimine]](/img/structure/B14248761.png)

![N-[4-[2-(1-Hydroxyethyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14248777.png)

![1-[(1R,6R)-9-Azabicyclo[4.2.1]nonan-2-yl]propan-1-one](/img/structure/B14248784.png)
![3,3-Dimethyl-1-[2-(5-phenylpentanoyl)pyrazolidin-1-yl]pentane-1,2-dione](/img/structure/B14248789.png)

![2-Tert-butyl-6-[(cyclopropylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14248792.png)
![N-[4-(Pyren-1-yl)butanoyl]-D-phenylalanine](/img/structure/B14248810.png)
![2-[(Pyridin-4-yl)methylidene]cyclohexan-1-one](/img/structure/B14248831.png)

![N-[(1Z)-1-[5-(Dimethylamino)-2-furyl]-3-(octylamino)-3-oxo-1-propen-2-yl]benzamide](/img/structure/B14248835.png)
![7-[4-(2-Phenylethenyl)phenoxy]heptane-1-thiol](/img/structure/B14248842.png)
